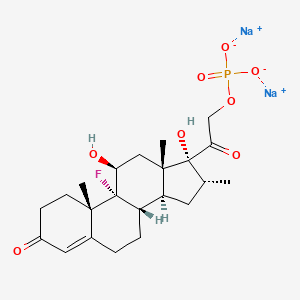
1,2-Dihydro Dexamethasone Phosphate Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro Dexamethasone Phosphate Disodium Salt: is a synthetic glucocorticoid compound. It is an impurity of Desoxymetasone, which is an anti-inflammatory agent . The compound has a molecular formula of C22H30FNa2O8P and a molecular weight of 518.42 . It is commonly used in research and pharmaceutical applications due to its potent anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydro Dexamethasone Phosphate Disodium Salt involves the fluorination of a steroid backbone followed by phosphorylation. The key steps include:
Fluorination: Introduction of a fluorine atom at the 9th position of the steroid backbone.
Phosphorylation: Addition of a phosphate group at the 21st position.
Industrial Production Methods: Industrial production typically involves multi-step organic synthesis under controlled conditions. The process includes:
Steroid Backbone Preparation: Synthesis of the steroid backbone through a series of organic reactions.
Fluorination and Phosphorylation: Sequential introduction of fluorine and phosphate groups.
Purification: Crystallization and filtration to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dihydro Dexamethasone Phosphate Disodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted steroids.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro Dexamethasone Phosphate Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of pharmaceutical formulations and quality control.
Wirkmechanismus
The compound exerts its effects by binding to specific nuclear steroid receptors. This interaction interferes with the activation of nuclear factor kappa B (NF-kB) and apoptotic pathways . It acts as an inducer of apoptosis and an inhibitor of the sodium phosphate symporter . The molecular targets include glucocorticoid receptors, which modulate the expression of anti-inflammatory genes and suppress pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
- Dexamethasone 21-phosphate disodium salt
- Betamethasone 21-phosphate disodium salt
- Prednisolone 21-phosphate disodium salt
Comparison: 1,2-Dihydro Dexamethasone Phosphate Disodium Salt is unique due to its specific fluorination and phosphorylation pattern, which enhances its anti-inflammatory potency compared to other similar compounds. Its unique structure allows for more effective binding to glucocorticoid receptors, resulting in stronger anti-inflammatory effects.
Eigenschaften
Molekularformel |
C22H30FNa2O8P |
|---|---|
Molekulargewicht |
518.4 g/mol |
IUPAC-Name |
disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H32FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h9,12,15-17,25,27H,4-8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 |
InChI-Schlüssel |
CUYCSFJVSFLGRF-FCJDYXGNSA-L |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
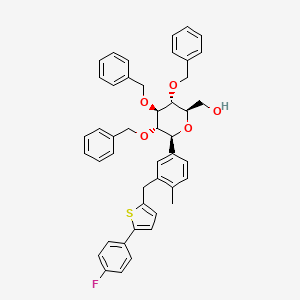
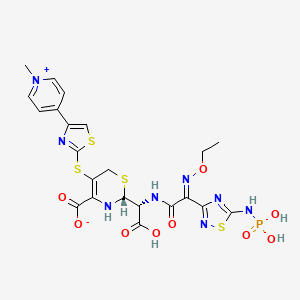
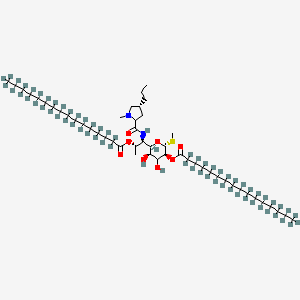
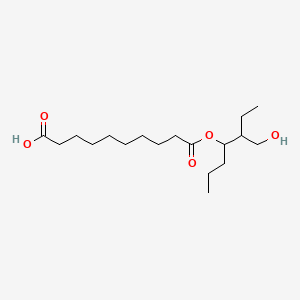
![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)

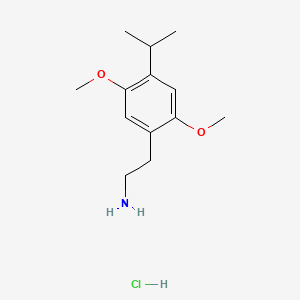
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
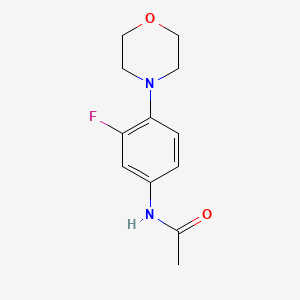
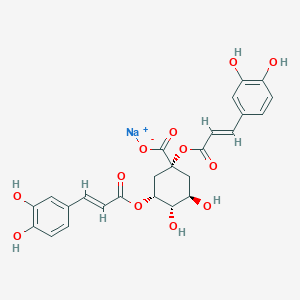
![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
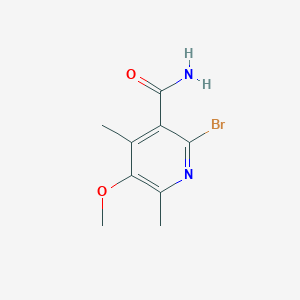
![[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)
